L-Leucine, N-(cyclohexylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, N-(cyclohexylcarbonyl)- is a chemical compound that belongs to the class of N-acyl amino acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The molecular formula of this compound is C13H23NO3, and it has a molecular weight of 241.331.
Mechanism of Action
Target of Action
It is known that l-leucine, a component of this compound, plays a significant role in the regulation of blood-sugar levels, the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation .
Mode of Action
L-leucine, a component of this compound, is known to activate the mtor signaling pathway . This pathway is crucial for protein synthesis and cellular growth.
Biochemical Pathways
L-Leucine, a component of (Cyclohexanecarbonyl)-L-leucine, is known to be involved in the mTOR signaling pathway . This pathway is essential for protein synthesis and cellular growth. It is also involved in the regulation of blood-sugar levels and energy regulation .
Pharmacokinetics
It is known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This could potentially affect the bioavailability of the compound.
Result of Action
L-leucine, a component of this compound, is known to play a significant role in the regulation of blood-sugar levels, the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(cyclohexylcarbonyl)- typically involves the acylation of L-leucine with cyclohexylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of L-Leucine, N-(cyclohexylcarbonyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(cyclohexylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylcarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Leucine, N-(cyclohexylcarbonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
L-Leucine: A branched-chain amino acid involved in protein synthesis.
N-Acetyl-L-Leucine: A derivative of L-leucine with potential therapeutic applications in neurological disorders.
L-Leucine-N-carboxyanhydride: Used in the synthesis of well-defined oligopeptides
Uniqueness
L-Leucine, N-(cyclohexylcarbonyl)- is unique due to its specific structural modification, which imparts distinct biological activity and chemical properties. This modification enhances its stability and potential therapeutic effects compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSQGRPLTUAHR-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.